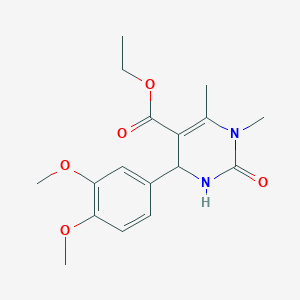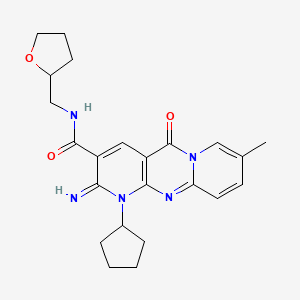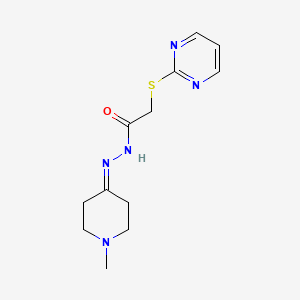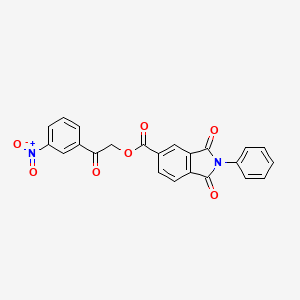![molecular formula C29H34N4O4S2 B11619641 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)
4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide, with the chemical formula C14H15NO2S, is a complex organic compound. It belongs to the class of benzenesulfonamides and exhibits interesting pharmacological properties .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 4-methylbenzenesulfonyl chloride with 4-methyl-N-phenyl-1,3-diaminopropane in the presence of a base. The resulting intermediate undergoes cyclization to form the imidazolidinone ring. The final step involves the addition of a pyrrolidine group to the imidazolidinone moiety .
Industrial Production: While no specific industrial production methods are widely documented, research laboratories typically synthesize this compound using the aforementioned synthetic routes.
Chemical Reactions Analysis
Reactivity: 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazolidinone nitrogen atoms.
Sulfonyl Chlorides: Used for the initial sulfonylation step.
Base: Facilitates the cyclization reaction.
Hydride Reducing Agents: Employed for reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the sulfonyl group yields the corresponding sulfonamide, while oxidation may lead to sulfoxides or sulfones.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug development.
Chemistry: Researchers study its reactivity and use it as a model compound.
Biology: It could be investigated for potential biological effects.
Mechanism of Action
The precise mechanism by which 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C29H34N4O4S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-pyrrolidin-1-ylethylidene]benzenesulfonamide |
InChI |
InChI=1S/C29H34N4O4S2/c1-23-10-14-26(15-11-23)38(34,35)30-28(22-31-18-6-7-19-31)32-20-21-33(29(32)25-8-4-3-5-9-25)39(36,37)27-16-12-24(2)13-17-27/h3-5,8-17,29H,6-7,18-22H2,1-2H3/b30-28- |
InChI Key |
WECLQLQFDPKSDP-HYOGKJQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CN2CCCC2)\N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619562.png)
![Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B11619573.png)
![7,7-dimethyl-10-[4-(propan-2-yl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11619578.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11619591.png)
![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide](/img/structure/B11619631.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11619637.png)


